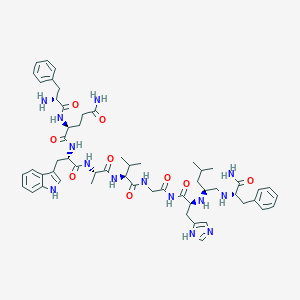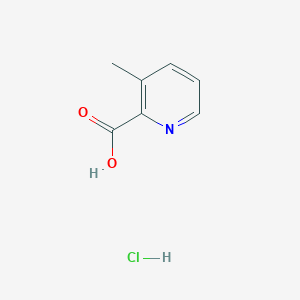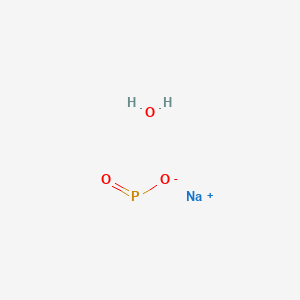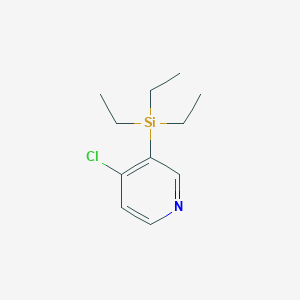
4-Chloro-3-(triethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(triethylsilyl)pyridine, also known as TES-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyridine and is widely used in organic synthesis.
Applications De Recherche Scientifique
4-Chloro-3-(triethylsilyl)pyridine is widely used in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids. It is also used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, 4-Chloro-3-(triethylsilyl)pyridine has been used as a catalyst in various chemical reactions, such as the Friedel-Crafts reaction and the Pictet-Spengler reaction.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(triethylsilyl)pyridine involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This covalent bond protects the target molecule from unwanted reactions during chemical synthesis. The triethylsilyl group can be easily removed by treatment with an acid, which regenerates the original molecule.
Biochemical and Physiological Effects:
4-Chloro-3-(triethylsilyl)pyridine has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-3-(triethylsilyl)pyridine has several advantages in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in various chemical reactions. However, 4-Chloro-3-(triethylsilyl)pyridine has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also a relatively expensive reagent compared to other protecting groups.
Orientations Futures
The future directions of 4-Chloro-3-(triethylsilyl)pyridine research are numerous. One potential direction is the development of new 4-Chloro-3-(triethylsilyl)pyridine derivatives with improved properties, such as increased stability or lower toxicity. Another direction is the application of 4-Chloro-3-(triethylsilyl)pyridine in the synthesis of new pharmaceuticals and agrochemicals. 4-Chloro-3-(triethylsilyl)pyridine may also have potential applications in the development of new catalysts for chemical reactions. Overall, the future of 4-Chloro-3-(triethylsilyl)pyridine research is promising, and further investigation into this compound may lead to new discoveries and advancements in organic synthesis.
Méthodes De Synthèse
The synthesis of 4-Chloro-3-(triethylsilyl)pyridine involves the reaction of 4-chloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and yields 4-Chloro-3-(triethylsilyl)pyridine as a white solid. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
123506-94-5 |
|---|---|
Nom du produit |
4-Chloro-3-(triethylsilyl)pyridine |
Formule moléculaire |
C11H18ClNSi |
Poids moléculaire |
227.8 g/mol |
Nom IUPAC |
(4-chloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)11-9-13-8-7-10(11)12/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GWNRVPLCUVNANO-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=C(C=CN=C1)Cl |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C=CN=C1)Cl |
Synonymes |
Pyridine, 4-chloro-3-(triethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



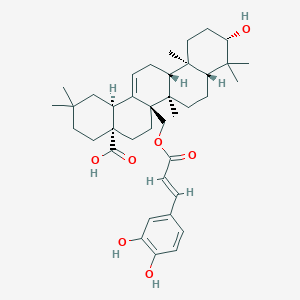
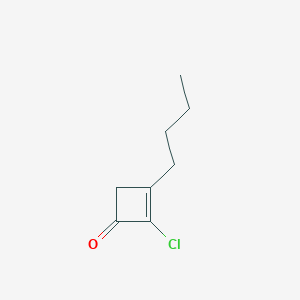
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
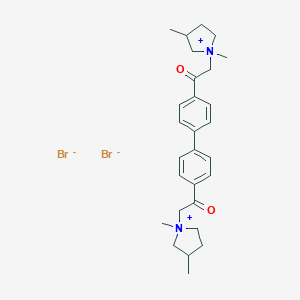
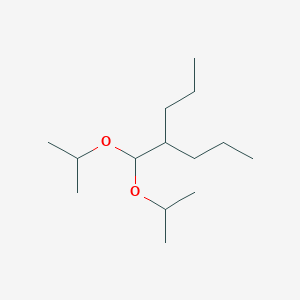
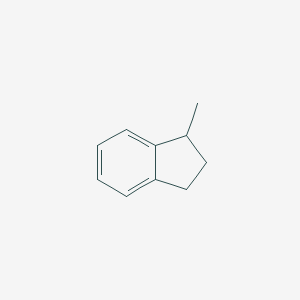
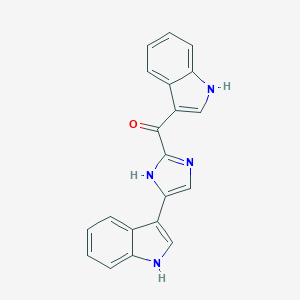
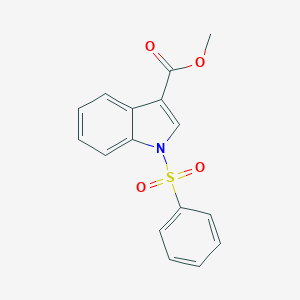
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
